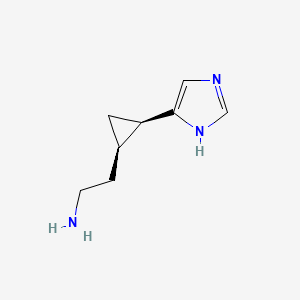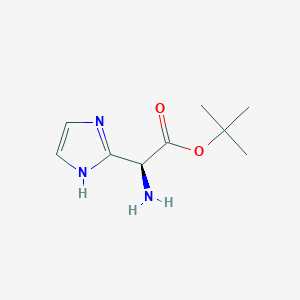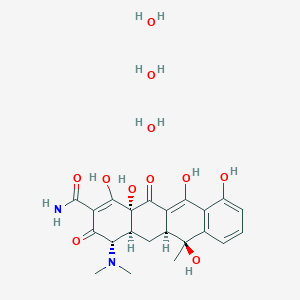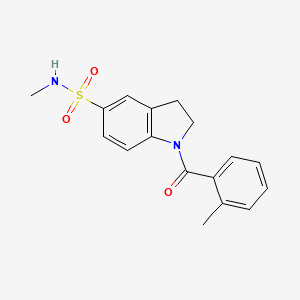
(2R,4R)-4-(Benzyloxy)pyrrolidine-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R,4R)-4-(Benzyloxy)pyrrolidine-2-carboxylic acid is a chiral compound with significant importance in organic chemistry and pharmaceutical research. This compound features a pyrrolidine ring substituted with a benzyloxy group at the 4-position and a carboxylic acid group at the 2-position. Its stereochemistry is defined by the (2R,4R) configuration, which influences its reactivity and interaction with biological systems.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2R,4R)-4-(Benzyloxy)pyrrolidine-2-carboxylic acid typically involves several steps:
Starting Material: The synthesis often begins with commercially available pyrrolidine derivatives.
Introduction of the Benzyloxy Group: The benzyloxy group can be introduced via nucleophilic substitution reactions. For example, a hydroxyl group on the pyrrolidine ring can be converted to a benzyloxy group using benzyl bromide in the presence of a base like sodium hydride.
Formation of the Carboxylic Acid: The carboxylic acid group can be introduced through oxidation reactions. For instance, a methyl group at the 2-position can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate or chromium trioxide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized catalytic processes to enhance yield and purity. Catalysts such as palladium on carbon (Pd/C) can be used for hydrogenation steps, and continuous flow reactors may be employed to improve reaction efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxy group, leading to the formation of benzaldehyde or benzoic acid derivatives.
Reduction: Reduction of the carboxylic acid group can yield the corresponding alcohol or aldehyde.
Substitution: The benzyloxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Benzyl bromide, sodium hydride for nucleophilic substitution.
Major Products
Oxidation: Benzaldehyde, benzoic acid derivatives.
Reduction: Alcohols, aldehydes.
Substitution: Various substituted pyrrolidine derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry
In organic synthesis, (2R,4R)-4-(Benzyloxy)pyrrolidine-2-carboxylic acid serves as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in the synthesis of enantiomerically pure compounds.
Biology
The compound is used in the study of enzyme mechanisms and as a ligand in the development of enzyme inhibitors. Its structural features allow it to interact with specific biological targets, making it useful in biochemical research.
Medicine
In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. It can be modified to enhance its therapeutic properties and reduce side effects.
Industry
The compound finds applications in the production of pharmaceuticals and fine chemicals. Its derivatives are used in the manufacture of active pharmaceutical ingredients (APIs) and intermediates.
Wirkmechanismus
The mechanism by which (2R,4R)-4-(Benzyloxy)pyrrolidine-2-carboxylic acid exerts its effects involves its interaction with specific molecular targets. The benzyloxy group can participate in hydrogen bonding and hydrophobic interactions, while the carboxylic acid group can form ionic bonds with amino acid residues in proteins. These interactions can modulate the activity of enzymes or receptors, leading to biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2S,4S)-4-(Benzyloxy)pyrrolidine-2-carboxylic acid: The enantiomer of the compound, which may have different biological activities.
4-(Benzyloxy)pyrrolidine-2-carboxylic acid: Without specific stereochemistry, this compound may exhibit different reactivity and interactions.
4-Hydroxyproline: A structurally similar compound with a hydroxyl group instead of a benzyloxy group.
Uniqueness
(2R,4R)-4-(Benzyloxy)pyrrolidine-2-carboxylic acid is unique due to its specific stereochemistry, which imparts distinct reactivity and biological activity. Its benzyloxy group provides additional functionalization possibilities compared to similar compounds like 4-hydroxyproline.
This detailed overview highlights the significance of this compound in various fields, from synthetic chemistry to medicinal research. Its unique structural features and reactivity make it a valuable compound for scientific exploration.
Eigenschaften
Molekularformel |
C12H15NO3 |
|---|---|
Molekulargewicht |
221.25 g/mol |
IUPAC-Name |
(2R,4R)-4-phenylmethoxypyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C12H15NO3/c14-12(15)11-6-10(7-13-11)16-8-9-4-2-1-3-5-9/h1-5,10-11,13H,6-8H2,(H,14,15)/t10-,11-/m1/s1 |
InChI-Schlüssel |
RJFJRYVMVNICCP-GHMZBOCLSA-N |
Isomerische SMILES |
C1[C@H](CN[C@H]1C(=O)O)OCC2=CC=CC=C2 |
Kanonische SMILES |
C1C(CNC1C(=O)O)OCC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Monocalcium bis[(2S)-2-benzyl-3-(cis-hexahydro isoindolin-2-carbonyl)propionate]dihydrate](/img/structure/B12827882.png)





![1-(5-Chloro-1H-pyrazolo[3,4-b]pyridin-3-yl)ethan-1-one](/img/structure/B12827915.png)
![[(2R,3R)-6-[(2R,3R,4S)-5,7-dihydroxy-3-(3,4,5-trihydroxybenzoyl)oxy-2-(3,4,5-trihydroxyphenyl)chroman-4-yl]-5,7-dihydroxy-2-(3,4,5-trihydroxyphenyl)chroman-3-yl] 3,4,5-trihydroxybenzoate](/img/structure/B12827931.png)


![2-Propylcyclohepta[d]imidazol-4(3H)-one](/img/structure/B12827961.png)
